2,5-Dibromothieno[2,3-b]thiophene
Overview
Description
2,5-Dibromothieno[2,3-b]thiophene is a chemical compound with the molecular formula C6H2Br2S2 . It has a molecular weight of 300.04 . This compound polymerizes by debromination with magnesium catalyzed by nickel compounds to form poly (2,5- thienylene) .
Synthesis Analysis
2,5-Dibromothieno[2,3-b]thiophene has been used as a starting reagent for the synthesis of α,α′-didecylquater-, -quinque- and -sexi-thiophenes . It was used in the preparation of soluble α,ω-diformyl-a-oligothiophenes .Molecular Structure Analysis
The molecular structure of 2,5-Dibromothieno[2,3-b]thiophene can be represented by the SMILES stringBrc1cc2sc(Br)cc2s1
. The InChI code for this compound is 1S/C6H2Br2S2/c7-4-1-3-2-5(8)10-6(3)9-4/h1-2H
. Chemical Reactions Analysis
2,5-Dibromothieno[2,3-b]thiophene polymerizes by debromination with magnesium catalyzed by nickel compounds to form poly (2,5- thienylene) .Physical And Chemical Properties Analysis
2,5-Dibromothieno[2,3-b]thiophene is a solid substance with a melting point of 124-129 °C . It has a density of 2.2±0.1 g/cm3 and a boiling point of 349.0±37.0 °C at 760 mmHg . The vapor pressure of this compound is 0.0±0.7 mmHg at 25°C .Scientific Research Applications
Organic Electronic Devices
“2,5-Dibromothieno[2,3-b]thiophene” has limited solubility in common organic solvents, making it a promising candidate for organic electronic devices prepared by vapor evaporation .
Charge Transfer Mobility
The linear configuration and more planar backbone structure of “2,5-Dibromothieno[2,3-b]thiophene” lead to better charge transfer mobility. This increased charge transfer mobility can enhance the short-circuit current (JSC) and power conversion efficiency (PCE) of the device .
Synthesis of New Compounds
“2,5-Dibromothieno[2,3-b]thiophene” can be used as a starting material for the synthesis of new compounds. For example, it can be used to synthesize “2,5-Bis (trimethylstannyl)-thieno [3,2-b]thiophene” and "Thieno [3,2-b]thiophene-2,5-dicarboxaldehyde" .
Material for High-Performance Electrodes
“2,5-Dibromothieno[2,3-b]thiophene” can be used as a material for high-performance electrodes .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,5-dibromothieno[2,3-b]thiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2S2/c7-4-1-3-2-5(8)10-6(3)9-4/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHVWXMMQBYLRTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1C=C(S2)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10179812 | |
Record name | Thieno(2,3-b)thiophene, 2,5-dibromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10179812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dibromothieno[2,3-b]thiophene | |
CAS RN |
25121-86-2 | |
Record name | Thieno(2,3-b)thiophene, 2,5-dibromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025121862 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thieno(2,3-b)thiophene, 2,5-dibromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10179812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-Dibromothieno[2,3-b]thiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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